MAO-B Inhibition: Sub-Nanomolar Affinity Distinguishes This Scaffold from NET-Targeting Benzylaminoimidazolines
In a competitive inhibition assay using recombinant human MAO-B expressed in baculovirus-infected insect cells, 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone demonstrated a Ki value of 0.790 nM [1]. This high affinity for MAO-B is in stark contrast to the low micromolar affinity (IC50 = 5.65 μM) displayed by the structurally related benzylaminoimidazoline derivatives for the norepinephrine transporter (NET) [2]. The data highlight a critical divergence in molecular recognition: the specific substitution pattern and the presence of the acetyl group on the imidazole ring confer a strong preference for MAO-B over NET, a property not predicted by simple analogy to other benzylamino-imidazole compounds.
| Evidence Dimension | MAO-B Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.790 nM |
| Comparator Or Baseline | Benzylaminoimidazoline derivative (NET ligand): IC50 = 5.65 ± 0.97 μM (approx. 5650 nM) |
| Quantified Difference | >7000-fold higher affinity for MAO-B (target) compared to NET affinity of a close analog |
| Conditions | Competitive inhibition assay; recombinant human MAO-B expressed in baculovirus-infected insect BTI-TN-5B1-4 cells; reduction in H2O2 measured. |
Why This Matters
This quantitative target engagement data provides a basis for selecting this specific compound over other benzylamino-imidazole analogs when MAO-B modulation is the experimental or therapeutic objective.
- [1] BindingDB. BDBM50453019 (CHEMBL4206812). Ki = 0.790 nM for human MAO-B. View Source
- [2] Zhou H, et al. Synthesis and preliminary evaluation of benzylaminoimidazoline derivatives as novel norepinephrine transporter ligands. Chem Biol Drug Des. 2023;102(4):738-748. View Source
